Cas no 404951-53-7 (Dacinostat)

Dacinostat structure
Dacinostat structure
商品名:Dacinostat
CAS番号:404951-53-7
MF:C22H25N3O3
メガワット:379.4522
MDL:MFCD09970778
CID:330405
PubChem ID:6445533

Dacinostat 化学的及び物理的性質

名前と識別子

    • 2-Propenamide,N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-,(2E)-
    • (E)-N-hydroxy-3-[4-[[2-hydroxyethyl-[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]prop-2-enamide
    • 2-Propenamide,N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-,(...
    • Dacinostat
    • LAQ824
    • LAQ824 (Dacinostat)
    • LAQ824 (NVP-LAQ824)
    • LAQ824 (NVP-LAQ824, Dacinostat)
    • LAQ-824
    • NVP-LAQ824
    • 3-[4-[N-(2-Hydroxyethyl)-N-[2-(1H-indol-3-yl)ethyl]aminomethyl]phenyl]-2(E)-propenohydroxamic acid
    • 2-Propenamide, N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-, (2E)-
    • V10P524501
    • (2E)-N-hydroxy-3-(4-{[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl}phenyl)prop-2-enamide
    • Dacinostat [INN]
    • (E)-N-Hydroxy-3-[4-[[2-hydroxyethyl-[2-(1H-indol-3
    • (E)-N-Hydroxy-3-[4-[[2-hydroxyethyl-[2-(1H-indol-3-yl)ethyl]amino]meth yl]phenyl]prop-2-enamide
    • (2E)-N-hydroxy-3-(4-{[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]
    • CS-1974
    • MFCD09970778
    • NVP-LAQ824;LAQ824
    • A825135
    • EX-A2226
    • BDBM19428
    • LAQ824; Dacinostat; NVP-LAQ824
    • BCP01747
    • SW219385-1
    • (E)-3-[4-[[2-hydroxyethyl-[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-N-oxidanyl-prop-2-enamide
    • (2e)-n-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1h-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide
    • AS-74728
    • SMR004702886
    • 404951-53-7
    • CHEBI:94063
    • DACINOSTAT [WHO-DD]
    • AKOS015899788
    • (2E)-N-hydroxy-3-[4-({(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino}methyl)phenyl]prop-2-enamide
    • (E)-N-hydroxy-3-[4-[[2-hydroxyethyl-[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide
    • (2E)-N-Hydroxy-3-(4-(((2-hydroxyethyl)(2-(1H-indol-3-yl)ethyl)amino)methyl)phenyl)propenamide
    • MLS006011098
    • LAQ824,NVP-LAQ824
    • GTPL7497
    • SMR004701446
    • 2-Propenamide, N-hydroxy-3-(4-(((2-hydroxyethyl)(2-(1H-indol-3-yl)ethyl)amino)methyl)phenyl)-, (2E)-
    • BRD-K56957086-001-02-2
    • AC-35358
    • CCG-208761
    • NCGC00345539-05
    • N10565
    • Dacinostat (NVP-LAQ824, LAQ824)
    • Q27076972
    • DTXSID50870351
    • (E)-3-(4-(((2-(1H-indol-3-yl)ethyl)(2-hydroxyethyl)amino)methyl)phenyl)-N-hydroxyacrylamide
    • SCHEMBL181782
    • CHEMBL356066
    • UNII-V10P524501
    • BCP9000839
    • NVP-LAQ 824
    • (2E)-N-Hydroxy-3-(4-({(2-hydroxyethyl)(2-(1H-indol-3-yl)ethyl)amino}methyl)phenyl)propenamide
    • HY-13606
    • SCHEMBL95240
    • s1095
    • MLS006010418
    • Dacinostat (NVP-LAQ824, LAQ824)?
    • BRD-K56957086-001-06-3
    • BRD-K56957086-001-09-7
    • NCGC00345539-14
    • MDL: MFCD09970778
    • インチ: 1S/C22H25N3O3/c26-14-13-25(12-11-19-15-23-21-4-2-1-3-20(19)21)16-18-7-5-17(6-8-18)9-10-22(27)24-28/h1-10,15,23,26,28H,11-14,16H2,(H,24,27)/b10-9+
    • InChIKey: BWDQBBCUWLSASG-MDZDMXLPSA-N
    • ほほえんだ: O([H])C([H])([H])C([H])([H])N(C([H])([H])C1C([H])=C([H])C(/C(/[H])=C(\[H])/C(N([H])O[H])=O)=C([H])C=1[H])C([H])([H])C([H])([H])C1=C([H])N([H])C2=C([H])C([H])=C([H])C([H])=C12

計算された属性

  • せいみつぶんしりょう: 379.19000
  • どういたいしつりょう: 379.18959167 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 4
  • 重原子数: 28
  • 回転可能化学結合数: 9
  • 複雑さ: 505
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 88.6
  • ぶんしりょう: 379.5

じっけんとくせい

  • PSA: 88.59000
  • LogP: 3.11440

Dacinostat セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302-H317
  • 警告文: P280
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Dacinostat 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y0974893-50mg
LAQ-824
404951-53-7 98%
50mg
$700 2024-08-03
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci14470-10mg
LAQ824 (NVP-LAQ824,Dacinostat)
404951-53-7 98%
10mg
¥1564.00 2023-09-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2454-200mg
Dacinostat
404951-53-7 98%
200mg
¥ 10545 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2454-200 mg
Dacinostat
404951-53-7 99.77%
200mg
¥11589.00 2022-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2454-100 mg
Dacinostat
404951-53-7 99.77%
100MG
¥7726.00 2022-02-28
TRC
D101580-10mg
Dacinostat
404951-53-7
10mg
$138.00 2023-05-18
TRC
D101580-25mg
Dacinostat
404951-53-7
25mg
$282.00 2023-05-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N873250-1mg
NVP-LAQ824
404951-53-7 95%
1mg
¥539.00 2022-09-01
TRC
D101580-100mg
Dacinostat
404951-53-7
100mg
$1045.00 2023-05-18
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2454-2 mg
Dacinostat
404951-53-7 99.77%
2mg
¥935.00 2022-02-28

Dacinostat サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:404951-53-7)Dacinostat
注文番号:A825135
在庫ステータス:in Stock/in Stock/in Stock/in Stock/in Stock/in Stock
はかる:10mg/25mg/50mg/100mg/500mg/1ml
清らかである:99%/99%/99%/99%/99%/99%
最終更新された価格情報:Friday, 30 August 2024 05:21
価格 ($):217.0/367.0/543.0/775.0/1580.0/167.0

Dacinostat 関連文献

Dacinostatに関する追加情報

Dacinostat (CAS No: 404951-53-7) - A Comprehensive Overview in Modern Chemotherapy

Dacinostat, chemically designated as Dacinostat, is a significant compound in the realm of chemotherapeutic agents. With the CAS number 404951-53-7, this molecule has garnered attention for its unique mechanism of action and potential applications in the treatment of various cancers. This introduction aims to provide an in-depth exploration of Dacinostat, highlighting its chemical properties, pharmacological effects, recent research findings, and future prospects.

The molecular structure of Dacinostat is characterized by its complex heterocyclic framework, which contributes to its potent biological activity. As a member of the histone deacetylase (HDAC) inhibitors, Dacinostat exerts its therapeutic effects by modulating the acetylation levels of histone proteins. This modulation plays a crucial role in chromatin remodeling, gene expression regulation, and ultimately, cell cycle control. The compound's ability to inhibit HDAC enzymes has made it a promising candidate for the development of novel anticancer therapies.

Recent advancements in cancer research have underscored the importance of HDAC inhibitors in oncology. Studies have demonstrated that Dacinostat can induce apoptosis in cancer cells by disrupting their normal metabolic pathways. Furthermore, its ability to suppress the expression of oncogenic proteins has been observed in multiple preclinical models. These findings have prompted further investigation into its clinical efficacy and safety profiles.

One of the most compelling aspects of Dacinostat is its potential to be used in combination with other chemotherapeutic agents. Research indicates that when paired with traditional cytotoxic drugs, Dacinostat can enhance their efficacy while minimizing side effects. This synergistic effect is particularly promising for patients with advanced-stage cancers who may have limited treatment options. Clinical trials are currently underway to evaluate the combination therapy approach involving Dacinostat and established chemotherapies.

The pharmacokinetic properties of Dacinostat have also been extensively studied. Its absorption, distribution, metabolism, and excretion (ADME) profiles suggest that it can be administered orally, making it a convenient option for patients. However, issues related to bioavailability and potential drug-drug interactions need to be addressed through further research and development. Efforts are ongoing to optimize formulations that can improve the compound's oral bioavailability and reduce variability in patient responses.

From a regulatory perspective, the approval process for Dacinostat has been influenced by stringent guidelines set forth by global health authorities. The compound's safety and efficacy must be rigorously evaluated through multiple phases of clinical trials before it can be made available to patients. These trials not only assess the therapeutic benefits but also monitor for any adverse effects that may arise from its use. The data generated from these studies are crucial for determining the appropriate dosage regimens and patient populations for whom Dacinostat is most effective.

The role of biomarkers in guiding treatment decisions with Dacinostat is another area of active research. By identifying specific biomarkers associated with HDAC inhibition, clinicians can better predict patient responses and tailor therapy accordingly. This personalized medicine approach holds great promise for improving outcomes in cancer patients receiving Dacinostat-based treatments.

Future directions in the study of Dacinostat include exploring its potential applications beyond oncology. Preliminary research suggests that it may have therapeutic benefits in neurodegenerative diseases and inflammatory conditions by modulating histone acetylation levels. These findings open up new avenues for investigating the broad therapeutic spectrum of this compound.

In conclusion, Dacinostat (CAS No: 404951-53-7) represents a significant advancement in cancer therapy due to its potent HDAC inhibition properties. Its unique mechanism of action, combined with promising preclinical and clinical findings, positions it as a valuable asset in the fight against cancer. As research continues to uncover new insights into its pharmacological effects and applications, Dacinostat is poised to play an increasingly important role in modern chemotherapy.

おすすめ記事

推奨される供給者
atkchemica
(CAS:404951-53-7)Dacinostat
CL0303
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:404951-53-7)2-Propenamide, N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-, (2E)-
sfd4279
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ